4-Chloro-6,7-dimethoxyquinoline
Overview
Description
4-Chloro-6,7-dimethoxyquinoline is a yellow crystalline solid characterized by its chloro and methoxy functional groups. It is commonly used as a building block in the synthesis of various biologically active compounds, including antimalarial and anticancer agents .
Mechanism of Action
Target of Action
4-Chloro-6,7-dimethoxyquinoline is primarily used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds . It is used for the preparation of Tivozanib (T447205) and Cabozantinib (C051500), which are known to act as anticancer agents .
Mode of Action
It is known to be used in the synthesis of tivozanib and cabozantinib . These drugs are tyrosine kinase inhibitors that block the action of enzymes involved in cell functions, including cell signaling, growth, and division. These drugs may also prevent the growth of new blood vessels that tumors need to grow .
Biochemical Pathways
Both Tivozanib and Cabozantinib are involved in the inhibition of multiple receptor tyrosine kinases, which play crucial roles in tumor angiogenesis, pathologic bone remodeling, drug resistance, and metastatic progression of cancer .
Pharmacokinetics
As a chemical intermediate, its pharmacokinetic profile would largely depend on the final compound it is used to synthesize .
Result of Action
As an intermediate in the synthesis of various pharmaceutical and biologically active compounds, the molecular and cellular effects of this compound would depend on the final compounds it is used to produce . For instance, when used in the synthesis of Tivozanib and Cabozantinib, it contributes to the overall anticancer activity of these drugs .
Action Environment
Like all chemical substances, factors such as temperature, ph, and light exposure could potentially affect its stability and reactivity .
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of various pharmaceutical compounds . The exact enzymes, proteins, and other biomolecules it interacts with would depend on the specific biochemical reactions it is involved in.
Cellular Effects
Compounds synthesized from it, such as Tivozanib and Cabozantinib, have been used as anticancer agents . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be a precursor in the synthesis of various pharmaceutical compounds . The exact mechanism of action would depend on the specific compounds it is used to synthesize and their interactions with biomolecules.
Dosage Effects in Animal Models
Compounds synthesized from it, such as Tivozanib and Cabozantinib, have been studied in animal models for their anticancer effects .
Metabolic Pathways
It is known to be a precursor in the synthesis of various pharmaceutical compounds .
Transport and Distribution
Compounds synthesized from it, such as Tivozanib and Cabozantinib, have been studied for their distribution within cells and tissues .
Subcellular Localization
Compounds synthesized from it, such as Tivozanib and Cabozantinib, have been studied for their subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6,7-dimethoxyquinoline typically involves the following steps :
Nitrification: Using 3,4-dimethoxyacetophenone as a raw material, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The 2-nitro-4,5-dimethoxyacetophenone undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction Cyclization: Hydrogenation of the 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one results in 4-hydroxy-6,7-dimethoxyquinoline through reduction cyclization.
Chlorination: The final step involves chlorination of 4-hydroxy-6,7-dimethoxyquinoline to yield this compound.
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and efficiency, often using automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6,7-dimethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions:
Substitution: Dimethylamine in dimethylformamide (DMF) can replace the chlorine atom.
Oxidation: Common oxidizing agents like potassium permanganate can be used.
Reduction: Hydrogenation using catalysts like Raney nickel.
Major Products:
Scientific Research Applications
4-Chloro-6,7-dimethoxyquinoline is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
- 4-Chloro-6,7-dimethoxycinnoline
- 4-Chloro-8-methoxyquinoline
- 6,7-Dimethoxyquinazoline
Uniqueness: 4-Chloro-6,7-dimethoxyquinoline stands out due to its specific chloro and methoxy substitutions, which confer unique chemical properties and biological activities. Its ability to serve as a versatile intermediate in the synthesis of various biologically active compounds highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
4-chloro-6,7-dimethoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVHQEYBCDPZEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332684 | |
Record name | 4-Chloro-6,7-dimethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35654-56-9 | |
Record name | 4-Chloro-6,7-dimethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-6,7-dimethoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Chloro-6,7-dimethoxyquinoline in pharmaceutical chemistry?
A1: this compound serves as a crucial building block in synthesizing antineoplastic drugs like cabozantinib and tivozanib. [, , ] These drugs target specific tyrosine kinases, inhibiting tumor growth and progression.
Q2: Are there alternative synthesis routes for this compound available, and what are their advantages?
A2: While the traditional Gould-Jacobs method exists, it suffers from high reaction temperatures and the use of environmentally unfriendly solvents. [] A newer approach involves a reduction cyclization process starting from 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one. This method offers milder reaction conditions and improved overall yield. []
Q3: Can you describe the structure of this compound and its key characteristics?
A3: this compound (C11H10ClNO2) is characterized by a near-planar quinoline ring system. [] Two methoxy groups are attached at positions 6 and 7, while a chlorine atom occupies position 4. An intramolecular C—H⋯Cl interaction contributes to its structural stability. []
Q4: How does the structure of this compound relate to its use in developing anticancer agents?
A4: The specific arrangement of the chlorine atom and methoxy groups on the quinoline ring system in this compound is crucial for its reactivity and ability to form bonds with other molecules. [, ] This allows for the development of more complex molecules like cabozantinib, where the this compound moiety contributes to the drug's overall structure and interaction with its target. []
Q5: Has this compound been explored for applications beyond anticancer drug development?
A5: Research indicates the potential of this compound derivatives as anticancer agents. For instance, 2-(6,7-dimethoxyquinolin-4-ylthio)benzo[d]thiazol-6-amine derivatives, synthesized using this compound, have demonstrated promising anti-tumor activity against melanoma cells in vitro. []
Q6: What are the industrial production considerations for this compound?
A6: Scalable synthesis routes with high yields and environmentally friendly conditions are essential for industrial production. The method utilizing readily available starting materials and milder reaction conditions for this compound synthesis holds promise for large-scale production. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.